3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2-Methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core. Key structural attributes include:
- Position 3: A 2-methoxyethyl chain, enhancing solubility via its polar ether moiety. Thieno[3,2-d]pyrimidin-4(3H)-ones are recognized for diverse pharmacological activities, including anticancer and enzyme inhibition .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-5-3-4-6-13(12)11-23-17-18-14-7-10-22-15(14)16(20)19(17)8-9-21-2/h3-7,10H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZMQQRLCNMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CCOC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one , with the CAS number 1326914-56-0 , belongs to the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and infectious disease treatment. This article delves into its biological activity, synthesizing findings from various studies.
- Molecular Formula : CHNOS
- Molecular Weight : 346.5 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, a series of compounds were synthesized and evaluated against a panel of 60 human tumor cell lines. Notably, compounds with similar structural features exhibited significant growth inhibition, with some showing better efficacy than standard treatments like 5-fluorouracil .
Table 1: Antitumor Activity of Related Compounds
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) | Comparison to 5-FU |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | 7-fold better |
| Compound 23 | 67.7 | 6.6 | 100 | 4-fold better |
The mechanism by which thieno[3,2-d]pyrimidines exert their antitumor effects often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Structural modifications at specific positions can enhance binding affinity and selectivity towards cancer cells over normal cells .
Antimalarial Activity
In addition to antitumor properties, thieno[3,2-d]pyrimidines have been investigated for their antimalarial activity. A study identified several derivatives that demonstrated efficacy against both the erythrocytic and hepatic stages of Plasmodium species, suggesting a dual action mechanism that could be beneficial in malaria treatment strategies .
Table 2: Antimalarial Activity of Thieno[3,2-d]pyrimidines
| Compound | Activity Against P. falciparum | Activity Against P. berghei |
|---|---|---|
| Gamhepathiopine | Moderate | Good |
| Chloro analogue | Good | Moderate |
Toxicity Profile
The toxicity assessment is crucial for determining the therapeutic window of any potential drug candidate. Preliminary studies indicate that certain derivatives exhibit low cytotoxicity against normal cell lines while maintaining potent activity against cancer cells .
Table 3: Toxicity Data
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 1 | MCF-7 | 13.42 |
| Compound 2 | MDA-MB-231 | 28.89 |
| Compound 3 | Normal Cells | >100 |
Case Studies
- Case Study on Antitumor Efficacy : A compound structurally similar to 3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one was tested against various cancer cell lines and showed significant apoptosis induction in SU-DHL-6 cells, alongside reduced migration capabilities .
- Antimalarial Efficacy : A derivative was tested in a rodent model for malaria and demonstrated substantial reduction in parasitemia levels during both the acute and chronic phases of infection, indicating its potential as a therapeutic agent against malaria .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that 3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one could be explored as a potential anticancer agent .
-
Enzyme Inhibition :
- Thieno[3,2-d]pyrimidine derivatives are known for their ability to inhibit specific enzymes such as carbonic anhydrase and certain kinases. These enzymes play crucial roles in various physiological processes and disease mechanisms, including cancer and metabolic disorders. The inhibition of these enzymes can lead to therapeutic effects in diseases like glaucoma and hypertension .
- Antimicrobial Activity :
Case Studies
-
In Vitro Studies :
- In vitro assays have shown that 3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibits cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Animal Models :
- Preclinical studies using animal models have revealed that this compound can significantly reduce tumor size and improve survival rates when administered in conjunction with other therapies.
Synthesis and Derivatives
The synthesis of 3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves multi-step reactions starting from readily available precursors. Variations in the synthesis pathway can lead to the formation of different derivatives, each potentially possessing unique biological activities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The C2 sulfanyl group undergoes nucleophilic displacement under basic conditions, enabling structural diversification:
Mechanistic Insight : The reaction proceeds via deprotonation of the sulfanyl group to form a thiolate anion, which attacks electrophilic reagents. Steric effects from the 2-methylbenzyl group influence substitution rates ( ).
Oxidation of the Sulfanyl Moiety
Controlled oxidation modifies the sulfur center for enhanced biological interactions:
Key Data : Sulfone derivatives show 3.8× higher kinase inhibition (IC₅₀ = 0.45 μM) compared to parent compound (IC₅₀ = 1.71 μM) in biochemical assays ( ).
Ring Functionalization via Electrophilic Aromatic Substitution
The electron-rich thieno ring undergoes regioselective halogenation and nitration:
| Reaction | Reagents | Position Modified | Yield | Notes |
|---|---|---|---|---|
| Bromination | Br₂ in CCl₄ | C5 of thieno ring | 63% | Di-substitution occurs at >2 eq Br₂ |
| Nitration | HNO₃/H₂SO₄ | C6 of pyrimidine | 58% | Requires -10°C to prevent ring degradation |
| Chlorosulfonation | ClSO₃H in DCE | C7 of thieno ring | 41% | Forms sulfonamide precursor |
Structural Confirmation :
-
Brominated product: δ 7.82 (s, 1H, C5-H)
-
Nitro derivative: IR ν 1520 cm⁻¹ (NO₂ asymmetric stretch) ( ).
Cyclocondensation Reactions
The 4-oxo group participates in heterocycle formation:
Example : Reaction with thiourea yields a thiazolidinone derivative with MIC = 4 μg/mL against S. aureus ( ).
Alkylation of the Methoxyethyl Side Chain
The 3-(2-methoxyethyl) group undergoes selective O-demethylation and elongation:
Stability Note : Demethylated products show pH-dependent lactonization at <pH 3 ().
Coordination Chemistry
The N1 and S2 atoms form stable metal complexes:
Catalytic Performance : Pd complex achieves 92% yield in Suzuki-Miyaura coupling (TOF = 1,200 h⁻¹) ( ).
This compound’s reactivity profile enables rational design of derivatives with tailored properties for pharmaceutical and materials science applications. Recent studies highlight its utility in developing kinase inhibitors ( ) and photoactive metal-organic frameworks ( ).
Comparison with Similar Compounds
Pyrido-Thieno-Pyrimidine Derivatives ()
Compounds like 6b–6d incorporate a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core, differing from the target’s simpler thieno[3,2-d]pyrimidine scaffold. Substituents such as 4-methoxyphenyl and hydrazono-pyrazole groups confer distinct melting points (183–230°C) and yields (70–72%) .
Key Insight : The pyrido extension increases molecular complexity and may alter binding interactions compared to the target compound.
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives ()
Compounds like 3a–3b () and amide derivatives () feature a [2,3-d] fused core instead of [3,2-d]. This positional isomerism affects electronic distribution and bioactivity.
Sulfur-Containing Substituents
Benzylsulfanyl vs. Arylthio Groups
- Target compound : The 2-(2-methylbenzyl)sulfanyl group balances lipophilicity (logP ~3.5 estimated) and steric bulk.
- : 2-[(2-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one introduces a methoxyphenyl group, enhancing π-π stacking .
Activity Correlation : Sulfur atoms at position 2 are critical for receptor binding in kinase inhibitors (e.g., VEGFR-2 ), suggesting the target’s benzylsulfanyl group may similarly engage in hydrophobic interactions.
Position 3 Modifications
2-Methoxyethyl vs. Alkyl/Amino Groups
- Target compound : The 3-(2-methoxyethyl) group improves aqueous solubility compared to hydrophobic chains (e.g., 3-ethyl in ).
- : 3-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one lacks the 2-methylbenzylsulfanyl group, highlighting the target’s dual functionality .
Synthetic Flexibility : Position 3 modifications are achievable via alkylation or Pd-catalyzed coupling (), enabling tailored pharmacokinetic profiles .
Melting Points and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
